Atpenin A5

説明

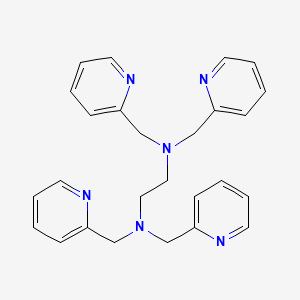

Structure

3D Structure

特性

IUPAC Name |

N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRXLMUYFMERMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168583 | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16858-02-9 | |

| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine?

An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) for Researchers, Scientists, and Drug Development Professionals.

Introduction

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine, commonly abbreviated as TPEN, is a high-affinity, cell-permeable chelator of heavy metals, with a particularly strong affinity for zinc (Zn²⁺). Its ability to rapidly and efficiently sequester intracellular zinc makes it an invaluable tool in biological research. This technical guide provides a comprehensive overview of TPEN, including its chemical properties, mechanism of action, experimental protocols, and its effects on cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of TPEN in their studies.

Chemical Properties

TPEN is a hexadentate ligand, forming stable complexes with various divalent metal ions.

| Property | Value |

| IUPAC Name | N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine |

| Synonyms | TPEN, TPEDA |

| CAS Number | 16858-02-9 |

| Molecular Formula | C₂₆H₂₈N₆ |

| Molar Mass | 424.54 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol |

| Affinity | High affinity for Zn²⁺, with lower affinity for Ca²⁺ and Mg²⁺[1] |

Mechanism of Action

TPEN's primary mechanism of action is the chelation of intracellular zinc. As a lipophilic molecule, it readily crosses the cell membrane and binds to free intracellular zinc ions. This sequestration of zinc disrupts the function of numerous zinc-dependent proteins, including enzymes, transcription factors, and signaling molecules. The depletion of bioavailable zinc triggers a cascade of cellular events, most notably the induction of apoptosis and the modulation of various signaling pathways.

Caption: TPEN crosses the cell membrane and chelates intracellular free zinc.

Experimental Protocols

General Cell Treatment Protocol

This protocol outlines a general procedure for treating cultured cells with TPEN.

-

Cell Culture: Culture cells to the desired confluency in appropriate media.

-

TPEN Stock Solution: Prepare a stock solution of TPEN (e.g., 10 mM) in sterile DMSO. Store at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture media.

-

Treatment: Remove the existing media from the cells and replace it with the TPEN-containing media.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Analysis: Following incubation, proceed with the desired downstream analysis (e.g., apoptosis assay, western blotting, etc.).

References

An In-depth Technical Guide to N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine, commonly known as TPEN, is a high-affinity, cell-permeable chelator of heavy metals. Its unique ability to selectively bind to transition metals like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺) with significantly lower affinity for essential ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) makes it an invaluable tool in biological research.[1][2][3] This technical guide provides a comprehensive overview of TPEN's chemical structure, physicochemical properties, and its applications in studying cellular processes, particularly apoptosis, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

TPEN is a hexadentate ligand, meaning it can form six bonds with a central metal ion, leading to the formation of highly stable complexes.[3] Its structure consists of an ethylenediamine backbone with four picolyl (2-pyridylmethyl) groups attached to the nitrogen atoms.

Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | [4][5] |

| CAS Number | 16858-02-9 | [4][5][6][7][8] |

| Molecular Formula | C₂₆H₂₈N₆ | [4][6][7][8] |

| Molecular Weight | 424.54 g/mol | [4][6][7][8] |

| Appearance | Light yellow to brown or tan solid | [6] |

| Melting Point | 110 - 115 °C | [6] |

| Boiling Point | Not readily available |

Solubility

TPEN exhibits solubility in various organic solvents and is also water-soluble.[6][7] For experimental purposes, it is commonly dissolved in dimethyl sulfoxide (DMSO) or ethanol to prepare stock solutions.

| Solvent | Solubility | Reference |

| DMSO | Soluble to 25 mM | [5][9][10] |

| Ethanol | Soluble to 100 mM | [5][9][10] |

| Water | Soluble | [6][7] |

| Methanol | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [2] |

Acidity and Metal Ion Chelation

The pKa values of TPEN indicate its protonation states at different pH levels, which influences its chelating ability. Its high affinity for transition metals is quantified by the stability constants (LogK).

| Property | Value | Reference |

| pKa₁ | 3.32 | [6] |

| pKa₂ | 4.85 | [6] |

| pKa₃ | 7.19 | [6] |

| pKa₄ | 10.27 | [6] |

| LogK (Zn²⁺) | 15.58 | [6] |

| LogK (Fe²⁺) | 14.61 | [6] |

| LogK (Mn²⁺) | 10.27 | [6] |

| LogK (Ca²⁺) | 4.4 | [6] |

| LogK (Mg²⁺) | 1.7 | [6] |

Fluorescence Properties

TPEN and its metal complexes exhibit fluorescence, which can be utilized in certain experimental setups. While specific data for TPEN is limited, a derivative, N,N-bis(1-isoquinolylmethyl)-N',N'-bis(pyridylmethyl)ethylenediamine, shows a significant fluorescence increase upon binding to Zn²⁺, with emission maxima at 353 nm and 475 nm.[8][9][11] This suggests that changes in the fluorescence spectrum of TPEN upon metal binding can be a useful indicator of its chelating activity. The maximum absorption wavelength for TPEN is reported to be 260 nm.[6]

Biological Activity and Signaling Pathways

TPEN's primary biological effect stems from its ability to chelate intracellular metal ions, particularly zinc. This disruption of metal homeostasis triggers a cascade of cellular events, most notably the induction of apoptosis (programmed cell death).

Induction of Apoptosis

TPEN is a potent inducer of apoptosis in a wide range of cell types.[4][9][12] The underlying mechanism involves the depletion of intracellular zinc, which leads to:

-

Generation of Reactive Oxygen Species (ROS): Zinc is a crucial cofactor for antioxidant enzymes. Its chelation by TPEN can lead to an increase in intracellular ROS, causing oxidative stress.

-

Mitochondrial Dysfunction: Oxidative stress and the direct effects of zinc depletion can lead to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF).[12]

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which are key mediators of apoptosis.[12] TPEN has also been shown to activate caspases-8 and -11.[3]

-

Involvement of p53 and NF-κB: The tumor suppressor protein p53 and the transcription factor NF-κB have been implicated in TPEN-induced apoptosis, suggesting a complex regulatory network.[3][12]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for TPEN-induced apoptosis.

Caption: TPEN-induced apoptosis signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving TPEN.

Preparation of TPEN Stock Solutions

Objective: To prepare a concentrated stock solution of TPEN for use in cell culture and other experiments.

Materials:

-

TPEN powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Ethanol, absolute, sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Calculate the required mass of TPEN: Based on its molecular weight (424.54 g/mol ), calculate the mass of TPEN needed to achieve the desired stock concentration (e.g., 10 mM).

-

Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Dissolve TPEN:

-

For DMSO stock: Carefully weigh the calculated amount of TPEN powder and add it to a sterile tube. Add the appropriate volume of sterile DMSO to achieve the final concentration. Vortex or sonicate briefly to ensure complete dissolution. A 25 mM stock solution is commonly prepared.[9][10]

-

For Ethanol stock: Follow the same procedure as for the DMSO stock, using absolute ethanol as the solvent. A 100 mM stock solution can be prepared in ethanol.[9][10]

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

In Vitro Apoptosis Induction and Detection using Annexin V/Propidium Iodide Staining

Objective: To induce apoptosis in a cell line using TPEN and quantify the apoptotic cell population using flow cytometry.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

TPEN stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

TPEN Treatment: The following day, treat the cells with various concentrations of TPEN (e.g., 1, 3, 5, 10, 20 µM).[12] Include a vehicle control (DMSO or ethanol at the same final concentration as in the highest TPEN treatment). Incubate for a specific time period (e.g., 24 hours).[12]

-

Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Annexin V/PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Workflow for an In Vitro Experiment

The following diagram outlines a typical workflow for studying the effects of TPEN on a cell line.

Caption: A typical experimental workflow for in vitro studies of TPEN.

In Vivo Experimental Design Considerations

Objective: To investigate the effects of TPEN in a preclinical animal model.

Considerations:

-

Animal Model: The choice of animal model (e.g., mice, rats) will depend on the research question.

-

Dosing and Administration:

-

TPEN can be administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Dosages in mice have ranged from 0.6 mg/kg to 10 mg/kg.[4] Higher doses (≥ 30 mg/kg) have been reported to cause acute toxicity.

-

-

Formulation: TPEN can be formulated in a vehicle such as 10% ethanol in saline.

-

Treatment Schedule: The frequency and duration of treatment will depend on the experimental design.

-

Endpoint Analysis: Endpoints may include tumor growth inhibition in cancer models, tissue analysis for markers of apoptosis, or assessment of other physiological parameters.

Example In Vivo Protocol Outline:

-

Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.

-

Group Allocation: Randomly assign animals to treatment and control groups.

-

TPEN Preparation: Prepare the TPEN formulation fresh on each day of dosing.

-

Administration: Administer TPEN or vehicle control according to the predetermined schedule and route.

-

Monitoring: Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).

-

Endpoint Collection: At the end of the study, collect tissues or tumors for further analysis (e.g., histology, western blotting, etc.).

Conclusion

TPEN is a versatile and powerful research tool for investigating the roles of heavy metals in a multitude of cellular processes. Its ability to induce apoptosis through the chelation of intracellular zinc has provided significant insights into the signaling pathways governing programmed cell death. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize TPEN in their experimental designs, ultimately contributing to advancements in various fields of biomedical research and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. TPEN Induces Apoptosis Independently of Zinc Chelator Activity in a Model of Acute Lymphoblastic Leukemia and Ex Vivo Acute Leukemia Cells through Oxidative Stress and Mitochondria Caspase-3- and AIF-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Protection by the heavy metal chelator N,N,N',N'-tetrakis (2-pyridylmethyl)ethylenediamine (TPEN) against the lethal action of botulinum neurotoxin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for determining zinc-dependent β cell-selective small-molecule delivery in mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioRender App [app.biorender.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. TPEN induces apoptosis independently of zinc chelator activity in a model of acute lymphoblastic leukemia and ex vivo acute leukemia cells through oxidative stress and mitochondria caspase-3- and AIF-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to TPEN (CAS number 16858-02-9) for Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a cell-permeable, high-affinity heavy metal chelator widely utilized in biological research. Its ability to selectively bind intracellular zinc ions has made it an invaluable tool for investigating the multifaceted roles of zinc in cellular processes, ranging from signal transduction to cell death. This guide provides a comprehensive overview of TPEN's chemical properties, mechanism of action, and applications in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of its impact on key signaling pathways.

Chemical and Physical Properties

TPEN is a synthetic compound with the molecular formula C₂₆H₂₈N₆ and a molecular weight of 424.54 g/mol .[1][2] It typically appears as a light yellow to brown crystalline powder.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16858-02-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₈N₆ | [1][2] |

| Molecular Weight | 424.54 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Solubility | Soluble in DMSO (up to 25 mM), ethanol (up to 100 mM), chloroform. Water solubility is also reported. | [1][6][7] |

| Purity | >97% to >99% depending on the supplier | [1][2][3] |

| Storage | Store at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C. | [7] |

Mechanism of Action: Zinc Chelation and Cellular Consequences

TPEN's primary mechanism of action is its function as a potent, cell-permeable chelator of divalent transition metals, with a particularly high affinity for zinc (Zn²⁺).[7] Its lipophilic nature allows it to readily cross cellular membranes and sequester intracellular zinc pools. This depletion of bioavailable zinc disrupts the function of numerous zinc-dependent proteins, including enzymes, transcription factors, and structural proteins, leading to a cascade of cellular events.

The key consequences of TPEN-induced zinc depletion include:

-

Induction of Apoptosis: A hallmark of TPEN activity is the induction of programmed cell death in a wide variety of cell types.[1] This is often mediated through both caspase-dependent and -independent pathways.

-

Generation of Reactive Oxygen Species (ROS): Zinc depletion can lead to mitochondrial dysfunction and an increase in the production of ROS, contributing to oxidative stress and cellular damage.

-

Modulation of Signaling Pathways: TPEN significantly impacts several critical signaling pathways that are regulated by zinc homeostasis, including the MAPK and p53 pathways.

Quantitative Data: Metal Ion Binding Affinities

The efficacy and selectivity of TPEN as a chelator are defined by its binding affinities for various metal ions. The stability of the metal-TPEN complex is represented by the logarithm of the formation constant (log K).

| Metal Ion | log K | Dissociation Constant (Kd) | Reference |

| Zn²⁺ | 15.58 | 0.7 fM | [5] |

| Fe²⁺ | 14.61 | [5] | |

| Mn²⁺ | 10.27 | [5] | |

| Cu²⁺ | 17 zM | ||

| Ca²⁺ | 4.4 | Low affinity | [5] |

| Mg²⁺ | 1.7 | Low affinity | [5] |

Key Signaling Pathways Modulated by TPEN

TPEN-induced zinc depletion triggers a complex interplay of signaling cascades that ultimately determine the cell's fate. The following diagrams illustrate the major pathways affected.

References

- 1. abcam.com [abcam.com]

- 2. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. A phosphatidylinositol 3-kinase/Akt/mTOR pathway mediates and PTEN antagonizes tumor necrosis factor inhibition of insulin signaling through insulin receptor substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

TPEN: A Technical Guide to its Mechanism of Action as a Zinc Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, commonly known as TPEN, is a cell-permeable, high-affinity heavy metal chelator.[1][2] Its lipophilic nature allows it to readily cross cellular membranes, making it a powerful tool for investigating the roles of intracellular metal ions.[1][3] TPEN exhibits a particularly high affinity for zinc (Zn²⁺), a crucial transition metal involved in a myriad of physiological and pathological processes.[4][5] By sequestering intracellular zinc, TPEN disrupts the function of numerous zinc-dependent proteins, leading to a cascade of cellular events, most notably the induction of apoptosis. This technical guide provides an in-depth exploration of TPEN's mechanism of action as a zinc chelator, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: High-Affinity Zinc Chelation

TPEN's primary mechanism of action lies in its potent ability to bind and sequester intracellular zinc ions.[3] It is a hexadentate ligand, meaning it can form six bonds with a central metal ion, resulting in a highly stable complex.[5] This structural feature contributes to its high affinity for zinc.[4]

The chelation of intracellular zinc by TPEN has profound consequences for cellular homeostasis. Zinc is an essential cofactor for a vast number of enzymes and transcription factors, playing critical roles in catalysis, structural integrity, and DNA binding.[5] By depleting the pool of available intracellular zinc, TPEN effectively inhibits the activity of these zinc-dependent proteins.

Quantitative Data: Binding Affinity and Cellular Potency

The efficacy of TPEN as a zinc chelator and a cytotoxic agent has been quantified in various studies. The following tables summarize key quantitative data related to TPEN's activity.

| Parameter | Value | Reference |

| Zinc Binding Affinity | ||

| Apparent log stability constant (log Ks) for Zn²⁺ at pH 7.2 | 15.6 | [1] |

| Dissociation constant (Kd) for Zn²⁺ | 0.7 fM | [6] |

| Cytotoxicity (IC50 Values) | ||

| HeLa (Cervical Cancer) | 53.74 ± 2.95 µg/mL (after 24h) | [7] |

| DU-145 (Prostate Cancer) | 75.07 ± 5.48 µg/mL (after 24h) | [7] |

| A549 (Lung Carcinoma) | 36.6 ± 2.8 x 10⁻³ µM (after 72h) | [8] |

| MCF-7 (Breast Cancer) | > 1000 µM (after 72h) | [8] |

| WM2664 (Melanoma) | 155.1 ± 3.2 µM (after 72h) | [8] |

Signaling Pathways Modulated by TPEN-Induced Zinc Depletion

The sequestration of intracellular zinc by TPEN triggers a complex network of signaling pathways, ultimately leading to programmed cell death (apoptosis). A key event in this process is the generation of reactive oxygen species (ROS).

TPEN-Induced Apoptosis via Oxidative Stress

Caption: TPEN-induced apoptosis signaling cascade.

Depletion of intracellular zinc disrupts mitochondrial function, leading to an increase in the production of ROS.[2] This state of oxidative stress further damages cellular components and initiates the intrinsic apoptotic pathway. A critical step is the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis.[5]

Experimental Protocols

To study the mechanism of action of TPEN, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding: Seed adherent cells in a 24-well plate at a density of 2 x 10⁵ cells per well and culture overnight.[9]

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed serum-free cell culture medium.[10]

-

Cell Treatment: Treat the cells with the desired concentrations of TPEN for the specified duration.

-

Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[9][10]

-

Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1x PBS.[9]

-

Imaging and Quantification: Add 500 µL of 1x PBS to each well.[9] Capture fluorescent images using a fluorescence microscope with a GFP filter set. For quantitative analysis, lyse the cells and measure the fluorescence intensity of the supernatant using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[10][11] Normalize the fluorescence intensity to the protein concentration of each sample.

Detection of Apoptosis by TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol (for adherent cells):

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with TPEN to induce apoptosis.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.

-

Equilibration: Wash the cells with PBS and then with Equilibration Buffer provided in a commercial TUNEL assay kit for 5-10 minutes at room temperature.

-

TdT Labeling: Prepare the TdT reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTPs). Incubate the cells with the TdT reaction mixture in a humidified chamber at 37°C for 60 minutes in the dark.[12]

-

Stopping the Reaction: Terminate the reaction by washing the cells with Stop/Wash Buffer (provided in the kit) or 2x SSC for 15 minutes at room temperature.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay

Principle: Caspase activity can be measured using specific peptide substrates conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the peptide, releasing the reporter molecule which can then be quantified.

Protocol (Colorimetric Assay for Caspase-3):

-

Cell Lysis: Induce apoptosis in cells by treating with TPEN. Collect the cells and lyse them in a chilled lysis buffer provided in a commercial caspase assay kit. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the Caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 400 or 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Experimental Workflow for Investigating TPEN's Mechanism

The following diagram illustrates a typical workflow for characterizing the effects of TPEN on a cellular system.

Caption: A typical experimental workflow.

Conclusion

TPEN serves as an invaluable tool for dissecting the intricate roles of intracellular zinc. Its ability to potently and specifically chelate zinc has unveiled critical signaling pathways that govern cell survival and death. The induction of apoptosis through a mechanism involving oxidative stress and caspase activation is a well-established consequence of TPEN-induced zinc depletion. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the multifaceted effects of TPEN and its potential applications in various fields, including cancer biology and neurobiology. A thorough understanding of its mechanism of action is paramount for its effective use as a research tool and for the exploration of its therapeutic potential.

References

- 1. Reaction of Metal Binding Ligands with the Zinc Proteome: Zinc Sensors and TPEN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TPEN - Wikipedia [en.wikipedia.org]

- 6. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. abcam.com [abcam.com]

- 12. sinobiological.com [sinobiological.com]

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): A Technical Guide to its Solubility in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), a widely used cell-permeable heavy metal chelator. The focus is on its solubility in two common laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol, presenting quantitative data, experimental protocols for solution preparation, and a visualization of its mechanism of action.

Solubility Data

TPEN is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[1][2] Its solubility can vary between suppliers and is influenced by factors such as the purity of the compound and the solvent, as well as temperature and handling conditions. For instance, moisture-absorbing DMSO can reduce the solubility of TPEN.[3] The following table summarizes the reported solubility of TPEN in DMSO and ethanol from various sources.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Source |

| DMSO | 0.15 | ~0.35 mM | [1][2] |

| 43 (with warming and ultrasonication) | ~101.28 mM | [3] | |

| Soluble to 25 mM | 25 mM | [4] | |

| Stock solutions can be prepared at 50 mM | 50 mM | [5] | |

| Ethanol | 10 | ~23.5 mM | [6] |

| 20 | ~47.1 mM | [1][2] | |

| 85 | ~200.2 mM | [3] | |

| Soluble to 100 mM | 100 mM | [4] |

Molecular Weight of TPEN is approximately 424.54 g/mol .[3][4]

Experimental Protocols

The following are generalized protocols for the preparation of TPEN stock solutions and subsequent aqueous working solutions based on common laboratory procedures.[1][2]

Preparation of a TPEN Stock Solution

This protocol outlines the steps for dissolving solid TPEN in an organic solvent to create a concentrated stock solution.

-

Weighing the Compound: Accurately weigh the desired amount of solid TPEN in a suitable container.

-

Solvent Addition: Add the desired volume of high-purity DMSO or ethanol to the solid TPEN.

-

Inert Gas Purge: To prevent degradation, the solvent should be purged with an inert gas, such as nitrogen or argon, before and after the addition of TPEN.[1][2]

-

Dissolution: Facilitate dissolution by vortexing or sonicating the mixture. Gentle warming (e.g., in a 50°C water bath) can be used to increase solubility, particularly for higher concentrations in DMSO.[3]

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2][3][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Stock solutions are generally stable for up to 3 months at -20°C.[6]

Preparation of an Aqueous Working Solution from an Ethanol Stock

TPEN is sparingly soluble in aqueous buffers.[1][2] To achieve a working concentration in an aqueous medium, it is recommended to first dissolve it in ethanol.

-

Prepare Ethanol Stock: Prepare a concentrated stock solution of TPEN in ethanol as described in the protocol above.

-

Dilution: Dilute the ethanol stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration.[1][2]

-

Solubility Limit: Using this method, TPEN has a solubility of approximately 0.1 mg/mL in a 1:10 solution of ethanol:PBS (pH 7.2).[1][2]

-

Stability: It is not recommended to store the aqueous solution for more than one day.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for preparing TPEN solutions and its primary mechanism of action as a zinc chelator.

As a cell-permeable metal ion chelator, TPEN is frequently used in biological research to study the roles of heavy metals, particularly zinc.[1][2] It readily crosses cell membranes and binds to intracellular zinc ions, thereby depleting the pool of available zinc.[4] This depletion affects the function of hundreds of zinc-dependent enzymes and signaling proteins, which can lead to various cellular responses, including the induction of apoptosis.[3][4]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. selleckchem.com [selleckchem.com]

- 4. TPEN | Buffers, Chelators and Reagents: R&D Systems [rndsystems.com]

- 5. N,N,N ,N -Tetrakis(2-pyridylmethyl)ethylenediamine 16858-02-9 [sigmaaldrich.com]

- 6. TPEN | 16858-02-9 [sigmaaldrich.com]

An In-depth Technical Guide to TPEN: Membrane Permeability and Intracellular Chelation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a cell-permeable heavy metal chelator. It details its mechanism of action, particularly as an intracellular zinc chelator, and its subsequent effects on cellular signaling pathways, with a focus on the induction of apoptosis and generation of reactive oxygen species (ROS). This document summarizes key quantitative data, provides detailed experimental protocols for studying TPEN's effects, and visualizes the intricate signaling cascades it modulates.

Core Concepts: Membrane Permeability and Intracellular Chelation

TPEN is a lipophilic molecule that readily crosses cellular membranes, allowing it to access intracellular compartments.[1] Its primary and most studied function is its role as a potent chelator of divalent metal ions.[1][2] The hexadentate nature of TPEN, with its six nitrogen donor atoms, confers a high affinity for transition metals, particularly zinc (Zn²⁺).[2][3] This potent zinc chelation disrupts the homeostasis of intracellular zinc, a critical second messenger and a structural component of numerous proteins, thereby triggering a cascade of cellular events.[1][2]

Quantitative Data

Metal Ion Affinity of TPEN

| Metal Ion | Log Stability Constant (log K) | Affinity | Reference(s) |

| Zn²⁺ | 15.6 M⁻¹ | High | [4] |

| Fe²⁺ | - | High | [5] |

| Mn²⁺ | - | High | [5] |

| Ca²⁺ | - | Low | [6] |

| Mg²⁺ | - | Low | [6] |

Note: The log stability constant is a measure of the equilibrium constant for the formation of the complex. A higher value indicates a more stable complex and thus higher affinity.

Cytotoxicity of TPEN in Various Cell Lines

The intracellular chelation of zinc by TPEN leads to cytotoxicity in a variety of cell lines, particularly cancer cells. The half-maximal inhibitory concentration (IC50) is a common measure of this effect.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |

| NB4 | Acute Promyelocytic Leukemia | ~5 | 24 | [7] |

| Jurkat | Acute Lymphoblastic Leukemia | 0.1 - 5 (dose-dependent apoptosis) | 24 | [4] |

| K562 | Chronic Myelogenous Leukemia | - (induces apoptosis) | - | [2] |

| Melanoma Cell Lines | Melanoma | 25 | 48 | [8] |

| Aerodigestive Tract Cancer Cell Lines | Head and Neck, Lung | 0.0021 - 0.00296 | - | [9] |

| Pancreatic Cancer Cell Lines | Pancreatic | Sub-micromolar | 72 | [10] |

Key Experimental Protocols

Assessment of Intracellular Zinc Chelation using Fluorescence Microscopy with FluoZin-3

This protocol allows for the visualization and semi-quantification of intracellular labile zinc pools and their depletion by TPEN.

Materials:

-

FluoZin-3, AM (acetoxymethyl ester)

-

TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,2-ethanediamine)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters for FluoZin-3 (excitation/emission ~494/518 nm)

Procedure:

-

Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

-

Wash the cells once with warm PBS.

-

Load the cells with 1-5 µM FluoZin-3, AM in serum-free cell culture medium for 30 minutes at 37°C.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed cell culture medium.

-

Acquire baseline fluorescence images of the cells.

-

Add TPEN to the desired final concentration (e.g., 1-10 µM) to the cell culture medium.

-

Acquire time-lapse fluorescence images to monitor the decrease in FluoZin-3 fluorescence, indicating zinc chelation.

-

As a control, cells can be treated with a zinc ionophore like pyrithione in the presence of extracellular zinc to saturate the probe and establish a maximum fluorescence signal.

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining via Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following TPEN treatment.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of TPEN for the desired duration (e.g., 24 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay quantifies the generation of ROS, a common consequence of TPEN-induced cellular stress.

Materials:

-

2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium (serum-free for incubation)

-

PBS

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate (for plate reader) or on coverslips (for microscopy) and allow them to adhere.

-

Treat cells with TPEN at the desired concentrations and for the appropriate time.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Load the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove the excess probe.

-

Add PBS or phenol red-free medium to the wells.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Signaling Pathways Modulated by TPEN

The intracellular depletion of zinc by TPEN initiates a complex network of signaling events, primarily culminating in apoptosis and oxidative stress.

TPEN-Induced Apoptotic Signaling

TPEN is a potent inducer of apoptosis in numerous cell types, particularly cancer cells.[1][2][6] This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: TPEN triggers apoptosis through zinc depletion, leading to ROS production, p53 and NF-κB activation, and the mitochondrial caspase cascade.

The depletion of intracellular zinc can lead to the activation of the tumor suppressor protein p53.[2] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[11] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then initiates the caspase cascade by activating caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7]

Experimental Workflow for Studying TPEN-Induced Apoptosis

A typical experimental workflow to investigate the pro-apoptotic effects of TPEN involves a series of established cellular and molecular biology techniques.

Caption: A streamlined workflow for investigating TPEN's pro-apoptotic effects, from cell treatment to data analysis.

Conclusion

TPEN serves as a valuable tool for researchers studying the roles of intracellular zinc in cellular processes. Its ability to potently and specifically chelate intracellular zinc provides a method to induce a state of acute zinc deficiency, leading to well-defined downstream effects such as apoptosis and ROS production. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the complex mechanisms of action of TPEN and its potential applications in drug development, particularly in the context of oncology. The provided quantitative data should aid in the selection of appropriate experimental conditions. As with any chelator, it is crucial to consider its affinity for other metal ions and potential off-target effects in the interpretation of experimental results.

References

- 1. TPEN - Wikipedia [en.wikipedia.org]

- 2. Apoptotic neuronal changes enhanced by zinc chelator--TPEN in organotypic rat hippocampal cultures exposed to anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of Metal Binding Ligands with the Zinc Proteome: Zinc Sensors and TPEN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPEN, a Zn2+/Fe2+ chelator with low affinity for Ca2+, inhibits lamin assembly, destabilizes nuclear architecture and may independently protect nuclei from apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activation of the mitochondrial caspase pathway and subsequent calpain activation in monkey RPE cells cultured under zinc depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TPEN Induces Apoptosis Independently of Zinc Chelator Activity in a Model of Acute Lymphoblastic Leukemia and Ex Vivo Acute Leukemia Cells through Oxidative Stress and Mitochondria Caspase-3- and AIF-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine, commonly known as TPEN, is a cell-permeable, high-affinity chelator of heavy metals, with a particularly strong affinity for zinc (Zn²⁺).[1][2][3] Its ability to deplete intracellular zinc levels makes it a valuable tool in biological research, particularly in studies involving zinc signaling, apoptosis, and oxidative stress.[1][4] This technical guide provides a comprehensive overview of the safety and handling guidelines for TPEN, detailed experimental protocols for its use in cell culture, and an examination of its mechanism of action.

Chemical and Physical Properties

TPEN is a crystalline solid with the molecular formula C₂₆H₂₈N₆ and a molecular weight of approximately 424.54 g/mol .[5] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers.[5] For biological experiments, stock solutions are typically prepared in an organic solvent and then diluted to the final working concentration in the aqueous culture medium.[5]

Table 1: Physical and Chemical Properties of TPEN

| Property | Value | Reference |

| CAS Number | 16858-02-9 | [5] |

| Molecular Formula | C₂₆H₂₈N₆ | [5] |

| Molecular Weight | 424.54 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~0.15 mg/ml), DMF (~1 mg/ml); sparingly soluble in aqueous buffers. | [5] |

| Stability | Stable for at least two years when stored at -20°C. | [5] |

Safety and Handling

TPEN should be handled with care in a laboratory setting. It is classified as a hazardous substance and requires appropriate personal protective equipment (PPE) and adherence to safety protocols.

GHS Hazard Information

Table 2: GHS Hazard Classifications for TPEN

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |

| Acute Toxicity, Oral | 4 |

Source: Cayman Chemical Safety Data Sheet[5]

Pictogram:

Signal Word: Warning[5]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.

-

Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C.[5]

First Aid Measures

Table 3: First Aid Procedures for TPEN Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Source: Cayman Chemical Safety Data Sheet[5]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

-

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Sweep up the spilled material and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Experimental Protocols

TPEN is widely used in cell culture to study the effects of zinc depletion. The following are example protocols for inducing apoptosis in cell lines.

Preparation of TPEN Stock Solution

-

Materials:

-

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of TPEN powder.

-

Dissolve the TPEN in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Induction of Apoptosis in Jurkat Cells

This protocol is based on the methodology described by Mendivil-Perez et al. (2012).[1]

-

Cell Line: Jurkat cells (human T lymphocyte cell line)

-

Materials:

-

Jurkat cells in logarithmic growth phase

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

TPEN stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

-

-

Procedure:

-

Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

-

Dilute the TPEN stock solution in the culture medium to the desired final concentration. For Jurkat cells, a concentration of 3 µM is effective for inducing apoptosis.[1] A vehicle control (DMSO) should be run in parallel.

-

Add the TPEN-containing medium or vehicle control to the cells.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

After the incubation period, harvest the cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Stain the cells with an apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Mechanism of Action: Signaling Pathways

TPEN's primary mechanism of action is the chelation of intracellular zinc. This disruption of zinc homeostasis triggers a cascade of cellular events, most notably the induction of apoptosis through an oxidative stress-mediated pathway.[1][4]

TPEN-Induced Apoptotic Signaling Pathway

The following diagram illustrates the signaling pathway initiated by TPEN, leading to apoptosis, as elucidated in Jurkat cells.[1]

Caption: TPEN-induced apoptotic pathway.

Experimental Workflow for Investigating TPEN's Effects

The following diagram outlines a general experimental workflow to study the cellular effects of TPEN.

Caption: Experimental workflow for TPEN studies.

Conclusion

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine is a potent research tool for investigating the roles of intracellular zinc. Its ability to induce apoptosis through well-defined signaling pathways makes it particularly useful in cancer research and studies of cell death mechanisms. Adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel. The experimental procedures outlined in this guide provide a foundation for researchers to effectively utilize TPEN in their studies.

References

- 1. TPEN Induces Apoptosis Independently of Zinc Chelator Activity in a Model of Acute Lymphoblastic Leukemia and Ex Vivo Acute Leukemia Cells through Oxidative Stress and Mitochondria Caspase-3- and AIF-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Activation of the mitochondrial caspase pathway and subsequent calpain activation in monkey RPE cells cultured under zinc depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPEN induces apoptosis independently of zinc chelator activity in a model of acute lymphoblastic leukemia and ex vivo acute leukemia cells through oxidative stress and mitochondria caspase-3- and AIF-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Using TPEN to Induce Apoptosis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is a cell-permeable, heavy metal chelator with a high affinity for zinc. While initially utilized for its zinc-chelating properties, recent research has highlighted its potent pro-apoptotic effects in a variety of cancer cell lines. These effects are primarily mediated through the induction of oxidative stress, making TPEN a valuable tool for studying apoptosis and a potential candidate for anticancer therapeutic strategies. This document provides detailed application notes on the mechanisms of TPEN-induced apoptosis and comprehensive protocols for its experimental application.

Mechanism of Action

TPEN induces apoptosis in cancer cells primarily through the generation of Reactive Oxygen Species (ROS).[1][2] This increase in intracellular ROS triggers a cascade of signaling events that ultimately lead to programmed cell death.[3][4] While TPEN is a zinc chelator, its apoptotic effects can be independent of this activity in some cancer models.[3][4] The cytotoxic effect of TPEN can often be reversed by the antioxidant N-acetyl-cysteine (NAC), underscoring the central role of oxidative stress.[3][4]

The primary signaling pathway involves the following steps:

-

Induction of Oxidative Stress: TPEN treatment leads to a rapid increase in intracellular ROS, including superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂).[3][5][6]

-

Activation of Stress-Activated Kinases: The elevated ROS levels activate stress-activated protein kinases such as JNK (c-Jun N-terminal kinase).[3]

-

Involvement of Transcription Factors: This leads to the activation of transcription factors like c-Jun and p53.[3][7]

-

Mitochondrial Pathway of Apoptosis: The signaling cascade converges on the mitochondria, causing a loss of mitochondrial membrane potential (ΔΨm).[3][5] This is a critical step in the intrinsic apoptotic pathway.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors and subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[3][8]

-

Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation.[3][4]

TPEN has also been shown to down-regulate the X-linked inhibitor of apoptosis protein (XIAP), a potent endogenous caspase inhibitor, further sensitizing cancer cells to apoptosis.[9] Additionally, in some contexts, TPEN can inhibit autophagy, a cellular survival mechanism, which contributes to its cell-killing effects.[5][10]

Data Presentation: Efficacy of TPEN in Various Cancer Cell Lines

The following table summarizes the effective concentrations and observed apoptotic effects of TPEN across different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | TPEN Concentration | Incubation Time | Key Observations |

| Jurkat | Acute Lymphoblastic Leukemia | 3 µM | 24 hours | Induction of apoptosis, activation of NF-κB, p53, c-Jun, caspase-3, and AIF.[3][7] |

| Acute Lymphoblastic Leukemia (ALL) ex vivo | Acute Lymphoblastic Leukemia | 5 µM | 24 hours | Induction of apoptosis, nuclear fragmentation, mitochondrial membrane depolarization, activation of p53, caspase-3, and AIF.[3] |

| Panc-1, 8988T, BxPc-3, L3.6 | Pancreatic Cancer | Not specified | Not specified | Marked induction of cell death via increased ROS and inhibition of autophagy.[5][10] |

| HCT116 | Colon Cancer | Not specified | 10 minutes | Significant increase in intracellular ROS.[6] |

| PC-3 | Prostate Cancer | Not specified | Not specified | Rapid depletion of XIAP, sensitizing cells to TRAIL-mediated apoptosis.[9] |

| NB4 | Acute Promyelocytic Leukemia | Not specified | Not specified | Apoptosis induction mainly via the intrinsic pathway with activation of caspase-9 and -3.[8] |

Experimental Protocols

The following are detailed protocols for key experiments to assess TPEN-induced apoptosis.

Cell Culture and TPEN Treatment

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

TPEN (stock solution typically prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture the cancer cells in the appropriate medium until they reach the desired confluency (typically 70-80%).

-

Prepare fresh dilutions of TPEN in the cell culture medium to the desired final concentrations (e.g., 0.1–10 µM). Include a vehicle control (DMSO) at the same concentration as the highest TPEN treatment.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of TPEN or the vehicle control to the cells.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Treated and control cells

-

PBS

-

Flow cytometer

Protocol:

-

After TPEN treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging between washes.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, such as caspase-3.

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit

-

Treated and control cells

-

Cell lysis buffer (provided in the kit)

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)

-

Microplate reader

Protocol:

-

After TPEN treatment, collect the cells and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

-

Determine the protein concentration of each lysate.

-

Add 50-100 µg of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate to each well and mix.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The increase in caspase-3 activity is proportional to the signal produced.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Treated and control cells

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After TPEN treatment, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control, such as β-actin, to ensure equal protein loading.

Conclusion

TPEN is a robust tool for inducing apoptosis in a wide range of cancer cell lines. Its mechanism of action, centered on the induction of oxidative stress, provides a valuable model for studying the molecular pathways of programmed cell death. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize TPEN in their investigations into cancer cell biology and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TPEN Induces Apoptosis Independently of Zinc Chelator Activity in a Model of Acute Lymphoblastic Leukemia and Ex Vivo Acute Leukemia Cells through Oxidative Stress and Mitochondria Caspase-3- and AIF-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPEN induces apoptosis independently of zinc chelator activity in a model of acute lymphoblastic leukemia and ex vivo acute leukemia cells through oxidative stress and mitochondria caspase-3- and AIF-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc chelator TPEN induces pancreatic cancer cell death through causing oxidative stress and inhibiting cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)-Induced Zinc Depletion in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of cellular processes, including enzymatic activity, signal transduction, and the regulation of gene expression.[1] The study of zinc homeostasis and the cellular consequences of its dysregulation is vital for understanding various physiological and pathological conditions. N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is a cell-permeable, high-affinity metal chelator widely used to induce acute intracellular zinc depletion in in vitro cell culture models.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing TPEN to study the effects of zinc deficiency on cultured cells.

Data Presentation: TPEN Concentrations and Incubation Times

The optimal concentration and duration of TPEN treatment are highly dependent on the specific cell line and the biological question being investigated. The following table summarizes effective TPEN concentrations and incubation times reported in various studies. It is imperative to perform a dose-response and time-course experiment for each new cell line to determine the optimal experimental conditions.

| Cell Line | TPEN Concentration (µM) | Incubation Time | Observed Effects | Reference |

| HT-22 (Mouse Hippocampal Neuronal) | 0.1 - 1 | 24, 48, 72 hours | Decreased cell viability, induction of autophagy | [1] |

| NB4 (Human Acute Promyelocytic Leukemia) | 0 - 25 | 24 hours | Suppressed cell viability, induced apoptosis | [2] |

| Kasumi-3, THP-1, U937 (Human AML) | Not specified, but effective | Not specified | Inhibited cell viability, induced apoptosis | [2] |

| MC3T3-E1 (Mouse Osteoblastic) | 5 | Not specified | Induced severe zinc deficiency | [8] |

| Human Retinal Pigment Epithelial (RPE) | 1 - 4 | 48 hours | Induced apoptosis | [5] |

| Human Rhabdomyosarcoma (RD) | 2.5 - 15 | 4 hours | G1 phase arrest, increased cell death | [6][7] |

| THP-1 (Human Monocytic) | 2.5 - 15 | 4 hours | G1 phase arrest, decreased S phase | [7] |

| EL-4 (Murine T cell) | 1.5 - 3 | 3, 24, 48 hours | Time-dependent zinc depletion, increased cell death | [9] |

| MCF-7, MDA-MB-231, T47D (Human Breast Cancer) | Not specified, but effective | Not specified | Decreased cell viability and survival, increased apoptosis | [4] |

Experimental Protocols

Protocol 1: General Procedure for TPEN-Induced Zinc Depletion

This protocol provides a general framework for treating cultured cells with TPEN.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation[1][7]

-

Phosphate-buffered saline (PBS)

-

Zinc Sulfate (ZnSO₄) for rescue experiments (optional)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[10] Allow cells to adhere and stabilize overnight.

-

TPEN Stock Solution Preparation: Prepare a stock solution of TPEN (e.g., 1-10 mM) in an appropriate solvent like DMSO or ethanol.[1][7] Store the stock solution at -20°C, protected from light.

-

Treatment Preparation: On the day of the experiment, dilute the TPEN stock solution in a complete culture medium to the desired final concentrations. It is crucial to perform a pilot experiment with a range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal working concentration for your specific cell line.[1][2]

-

Cell Treatment: Remove the existing medium from the cells and replace it with the TPEN-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest TPEN concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1][5][7]

-

Rescue Experiment (Optional but Recommended): To confirm that the observed effects are due to zinc chelation, include a condition where cells are co-treated with TPEN and an equimolar or higher concentration of Zinc Sulfate (ZnSO₄).[1][2]

-

Downstream Analysis: Following incubation, proceed with the desired analysis to assess the effects of zinc depletion.

Protocol 2: Verification of Zinc Depletion using a Fluorescent Zinc Probe

This protocol describes the use of a fluorescent probe to visualize and quantify the reduction in intracellular labile zinc.

Materials:

-

TPEN-treated and control cells

-

Fluorescent zinc probe (e.g., FluoZin-3 AM, Zin-pyr-1)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Probe Loading: After TPEN treatment, wash the cells once with warm HBSS.

-

Incubate the cells with the fluorescent zinc probe (e.g., 1-5 µM FluoZin-3 AM) in HBSS for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with warm HBSS to remove excess probe.

-

Analysis: Immediately analyze the cells using a fluorescence microscope for qualitative imaging or a flow cytometer for quantitative analysis of fluorescence intensity. A decrease in fluorescence in TPEN-treated cells compared to the control indicates successful zinc depletion.[9]

Protocol 3: Assessment of Cell Viability and Apoptosis

This protocol outlines methods to quantify the impact of TPEN-induced zinc depletion on cell survival.

Materials:

-

TPEN-treated and control cells

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure for Cell Viability (MTT/CCK-8 Assay):

-

After the TPEN treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.[1][7]

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance in TPEN-treated wells indicates reduced cell viability.

Procedure for Apoptosis (Annexin V/PI Staining):

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells will indicate the induction of apoptosis.[2]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for TPEN-induced zinc depletion in cell culture.

Signaling Pathways Affected by Zinc Depletion

References

- 1. mdpi.com [mdpi.com]

- 2. karger.com [karger.com]

- 3. Zinc Depletion by TPEN Induces Apoptosis in Human Acute Promyelocytic NB4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N,N,̕N-̕tetrakis (2-pyridylmethyl) ethylenediamine-induced depletion of the labile intracellular pool of zinc suppressed the growth of human breast cancer cells - UBC Library Open Collections [open.library.ubc.ca]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Zinc Transporters and MTF1-Notch1-P21 Signalling Axis in TPEN-Induced Cell Death in Human Skeletal Muscle (Rhabdomyosarcoma) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of zinc status on cell cycle and viability: An in vitro study in monocytes (THP-1) and muscle (Rhabdomyosarcoma) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]